Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazino[5,6-b]indole core substituted with an ethyl group at position 8 and a methyl group at position 3. The thioether linkage at position 3 connects the triazinoindole moiety to an acetamide group, which is further substituted with a 2-methylcyclohexylamine.
Properties
Molecular Formula |
C21H27N5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H27N5OS/c1-4-14-9-10-17-15(11-14)19-20(26(17)3)23-21(25-24-19)28-12-18(27)22-16-8-6-5-7-13(16)2/h9-11,13,16H,4-8,12H2,1-3H3,(H,22,27) |
InChI Key |
ZGABUYRQOMVFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- typically involves multi-step organic reactionsCommon reagents include bromine and iodine for halogenation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Amide Hydrolysis
The amide group in Compound A undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives, respectively.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 80–100°C, 6–12 hr | Concentrated HCl/H₂SO₄ | 2-[(8-ethyl-5-methyl-5H-triazinoindol-3-YL)thio]acetic acid + 2-methylcyclohexylamine | |
| Basic Hydrolysis | Reflux in NaOH (1–3 M), 8 hr | Aqueous NaOH | Sodium 2-[(8-ethyl-5-methyl-5H-triazinoindol-3-YL)thio]acetate + 2-methylcyclohexylamine |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Oxidation of Thioether Group
The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
Kinetic Data :
-
Oxidation to sulfoxide occurs with a rate constant at 25°C.
Nucleophilic Substitution at Sulfur
The thioether sulfur can act as a nucleophile, participating in alkylation or arylation reactions.
Key Observations :
-
Steric hindrance from the 2-methylcyclohexyl group reduces reaction rates by ~40% compared to linear alkyl substituents .
Triazino-Indole Core Reactivity
The triazino[5,6-b]indole system undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Aromatic Substitution
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | Fuming HNO₃ | 6-Nitro-triazinoindole acetamide derivative | |
| Halogenation | DCM, RT, 1 hr | Br₂/FeBr₃ | 6-Bromo-triazinoindole acetamide derivative |
Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH/EtOH, reflux), the triazine ring cleaves to form indole-2-carboxamide intermediates.
Stability Under Environmental Conditions
Compound A exhibits moderate stability:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | Amide hydrolysis | 12 hr | |
| pH 10.0 (NaOH) | Thioether oxidation + amide hydrolysis | 8 hr | |
| UV Light (254 nm) | Photodegradation of triazinoindole core | 3 hr |
Synthetic Modifications for Drug Development
Derivatization of Compound A has been explored to enhance bioactivity:
-
Acylation : Reaction with acetyl chloride yields -acetyl derivatives with improved lipophilicity (LogP increase by 0.8).
-
Reductive Amination : Condensation with aldehydes/ketones produces secondary amines, showing 3-fold higher binding affinity to kinase targets.
Unexplored Reaction Pathways
While existing studies focus on hydrolysis and substitution, the following areas require further investigation:
-
Cross-Coupling Reactions : Potential Suzuki–Miyaura couplings at the indole C-5 position.
-
Enzymatic Transformations : Biocatalytic modifications for chiral intermediate synthesis.
Scientific Research Applications
Analgesic Activity
Recent studies have demonstrated that acetamide derivatives can exhibit significant analgesic effects. For instance, a related study synthesized various acetamide derivatives and evaluated their analgesic properties through several tests including the hot plate and tail clip tests. The results indicated that these compounds could effectively reduce pain responses without impairing motor coordination in animal models .
| Compound | Test Used | Result |
|---|---|---|
| Acetamide Derivative A | Hot Plate | Significant increase in latency |
| Acetamide Derivative B | Tail Clip | Significant decrease in response time |
| Acetamide Derivative C | Acetic Acid Writhing Test | Reduced writhing responses |
This suggests that the structural features of these compounds, including the triazino-indole framework, may play a crucial role in their analgesic properties.
Anticancer Potential
In addition to analgesic effects, acetamide derivatives have been investigated for their anticancer properties. A study focused on N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives showed promising results against liver cancer cell lines (HepG2). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the aryl ring significantly enhanced anti-proliferative activity .
| Compound | IC50 Value (µM) | Observations |
|---|---|---|
| Compound 6d | 15.6 | Strong anti-proliferative activity |
| Compound 6e | 28.4 | Lower potency due to electron-withdrawing group |
The findings suggest that modifications to the structure can lead to varying degrees of effectiveness against cancer cells.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .
Comparison with Similar Compounds
Substituent Impact Analysis :
- 8-Ethyl vs.
- 2-Methylcyclohexyl vs. Aryl Amides () : The cyclohexyl group likely reduces crystallinity compared to planar aryl substituents, enhancing solubility in lipid-rich environments.
- Thioether Linkage: Critical for maintaining planar conformation and π-π stacking with biological targets, as seen in triazinoindole-based inhibitors .
Yield Comparison :
- Analogous compounds (e.g., compound 7 in ) achieved 31% yield after chromatography, suggesting moderate efficiency for such reactions.
Biological Activity
Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole nucleus linked to a triazino moiety through a thioether bond. Its molecular formula is C₁₈H₂₃N₅S, with a molecular weight of approximately 371.5 g/mol. The structural uniqueness arises from the combination of the acetamide functional group and the indole-triazine framework, which enhances its reactivity and biological potential.
The mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and DNA replication, contributing to its antimicrobial properties.
- Receptor Interaction : Its indole structure allows binding to various receptors, influencing cellular signaling pathways that can lead to anticancer effects.
- Cytotoxicity : Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
Research has shown that Acetamide derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4.0 to 8.0 µg/mL.
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects on cancer cell lines:
- The compound showed IC₅₀ values less than 10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of various acetamide derivatives, including the target compound. The derivatives were tested against fungal pathogens like Candida albicans, showing promising antifungal activity with MIC values around 3.92–4.01 mM .
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of Acetamide on various cancer cell lines. The results indicated that modifications in the substituents on the indole ring significantly influenced the anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Acetamide derivative A | Indole core with different substituents | Antimicrobial |
| Acetamide derivative B | Triazine ring with varied side chains | Anticancer |
| Acetamide derivative C | Similar thioether linkage | Anti-inflammatory |
The presence of electron-withdrawing groups enhances lipophilicity and biological activity, making structural modifications a key focus in drug development .
Q & A
Q. Basic Characterization :
- IR Spectroscopy : Confirm thioether (C–S, ~1250 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) bonds .
- ¹H/¹³C NMR : Identify methylcyclohexyl protons (δ 1.2–2.1 ppm) and triazinoindole aromatic protons (δ 7.2–8.4 ppm) .
Q. Advanced Techniques :
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C17H21N5OS: 343.4465) .
- X-ray Crystallography : Resolve stereochemistry of the 2-methylcyclohexyl substituent (not directly reported; requires single-crystal analysis).
What biological activities are reported for structurally related triazinoindole acetamides?
Basic Findings :
Analogous compounds (e.g., 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-phenylacetamides) exhibit antidepressant activity in rodent models, with IC₅₀ values <10 μM .
Advanced Research Gaps :
No direct data exists for the 8-ethyl-5-methyl derivative. Prioritize in vitro assays (e.g., serotonin/norepinephrine reuptake inhibition) and in vivo behavioral studies (forced swim test) to establish efficacy .
What safety precautions are recommended for handling this compound?
Q. Basic Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers away from heat/ignition sources .
Advanced Hazards :
Similar acetamides show acute toxicity (LD₅₀ ~200 mg/kg in rats) and environmental persistence. Implement waste neutralization (e.g., acidic hydrolysis) and monitor aquatic toxicity .
How can structure-activity relationships (SAR) guide derivative design?
Q. Basic SAR Insights :
- Thioether Linkage : Critical for bioactivity; replacing with sulfoxide reduces potency .
- N-Substituents : Bulky groups (e.g., 2-methylcyclohexyl) enhance blood-brain barrier penetration .
Q. Advanced Strategies :
- QSAR Modeling : Use Hammett constants to predict electron-withdrawing substituent effects on triazinoindole π-π stacking .
- Fragment-Based Design : Combine with pyrimidine or triazine moieties to optimize binding (e.g., Leishmania donovani inhibitors) .
How to address contradictory bioactivity data across studies?
Q. Methodological Reconciliation :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation .
What computational tools predict this compound’s reactivity or binding modes?
Q. Advanced Approaches :
- Docking Simulations : Use AutoDock Vina to model interactions with serotonin transporters (SERT) .
- DFT Calculations : Analyze thioether bond stability under oxidative conditions (B3LYP/6-31G* basis set).
How to optimize reaction yields for large-scale synthesis?
Q. Advanced Process Chemistry :
- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for azide-alkyne cycloaddition regioselectivity .
- Solvent Optimization : Test green solvents (e.g., cyclopentyl methyl ether) to reduce toluene use .
What degradation pathways should be monitored during storage?
Q. Stability Studies :
- Hydrolytic Degradation : Incubate in pH 7.4 buffer at 40°C for 14 days; monitor via HPLC .
- Oxidative Stability : Expose to H₂O₂ (3%) and track thioether oxidation to sulfoxide .
How to integrate interdisciplinary approaches in studying this compound?
Q. Collaborative Framework :
- Synthetic + Biological Teams : Pair medicinal chemists with pharmacologists for iterative SAR refinement .
- Analytical + Computational : Use MD simulations to correlate NMR chemical shifts with conformational dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
